4-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide
Description
The target compound features a pyrrole core substituted with a 4-fluorophenylsulfonyl group at position 3, methyl groups at positions 4 and 5, an isopropyl group at position 1, and a 4-fluorobenzamide moiety at position 2. This structure combines sulfonyl, fluorinated aromatic, and benzamide functionalities, which are common in medicinal chemistry for enhancing metabolic stability and target binding .
Properties
Molecular Formula |
C22H22F2N2O3S |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
4-fluoro-N-[3-(4-fluorophenyl)sulfonyl-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]benzamide |
InChI |
InChI=1S/C22H22F2N2O3S/c1-13(2)26-15(4)14(3)20(30(28,29)19-11-9-18(24)10-12-19)21(26)25-22(27)16-5-7-17(23)8-6-16/h5-13H,1-4H3,(H,25,27) |
InChI Key |
SIQYOEYVHJHVJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=C(C=C3)F)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the synthesized intermediate with 4-fluorobenzoyl chloride in the presence of a base to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The fluorine atoms on the aromatic rings can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products
Oxidation: Pyrrole oxides.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that compounds similar to 4-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide exhibit significant anticancer properties. For instance, studies conducted by the National Cancer Institute (NCI) have shown that related compounds can inhibit cell growth in various cancer cell lines, indicating potential for development as anticancer agents .
Enzyme Inhibition
The unique structure of this compound allows it to interact with specific enzymes or receptors in biological systems. The sulfonyl and fluorophenyl groups are crucial for binding interactions, potentially leading to inhibition or modulation of enzyme activities. This mechanism has been explored in the context of drug design for diseases where enzyme dysregulation is a factor.
Drug Design and Development
Given its structural attributes, this compound serves as a lead structure for designing new pharmaceuticals. The presence of multiple functional groups provides opportunities for further chemical modifications to enhance efficacy and selectivity against target diseases. Researchers are investigating derivatives of this compound to optimize its pharmacological profiles .
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry explored the antitumor activity of a series of pyrrole-based compounds, including derivatives of 4-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide. The results indicated that certain modifications could significantly increase cytotoxicity against specific cancer cell lines, suggesting a promising avenue for further development .
Case Study 2: Mechanistic Studies
Another research article focused on the mechanism of action of similar compounds involving the inhibition of specific kinases implicated in cancer progression. The study utilized biochemical assays to demonstrate how these compounds could effectively disrupt signaling pathways critical for tumor growth and survival .
Mechanism of Action
The mechanism of action of 4-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of fluorine atoms can enhance its binding affinity and selectivity. The sulfonyl group can participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Structural Comparisons
Core Heterocycles
- Target Compound : Pyrrole ring (1H-pyrrol-2-yl) with substituents at positions 1, 3, 4, and 3.
- Triazole Derivatives (Compounds 7–9, ) : 1,2,4-Triazole core, which exists in thione tautomeric forms. These lack the pyrrole’s aromaticity but offer similar hydrogen-bonding capabilities via sulfur and nitrogen atoms .
- Pyrazolo[3,4-d]pyrimidine (Example 53, ) : Fused bicyclic system with pyrimidine and pyrazole rings, providing a larger planar structure compared to the pyrrole .
Substituent Profiles
- Sulfonyl Groups : Present in the target compound (4-fluorophenylsulfonyl) and triazole derivatives (4-(4-X-phenylsulfonyl)phenyl). Sulfonyl groups improve solubility and serve as hydrogen-bond acceptors .
- Fluorinated Aromatics : The target compound and Example 53 () both incorporate fluorophenyl groups, which enhance lipophilicity and metabolic stability.
Spectroscopic and Physical Properties
- IR Spectroscopy : The target’s benzamide C=O stretch (~1680 cm⁻¹) aligns with hydrazinecarbothioamides [4–6] (1663–1682 cm⁻¹) but contrasts with triazoles [7–9], which lack C=O bands .
Pharmacological Implications
Biological Activity
4-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, molecular characteristics, and biological effects of this compound based on diverse research findings.
Molecular Characteristics
The compound has the following molecular properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H22F2N2O3S |
| Molecular Weight | 432.5 g/mol |
| IUPAC Name | 4-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide |
| CAS Number | 1010880-18-8 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyrrole Ring : Utilizing a Paal-Knorr reaction.
- Introduction of the Fluorophenyl Group : Achieved via a Suzuki-Miyaura coupling reaction.
- Sulfonylation : Involves the reaction of a sulfonyl chloride with the pyrrole derivative.
These steps highlight the complexity and precision required in synthesizing this compound, which is essential for exploring its biological activity .
The biological activity of 4-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to specific cellular receptors, altering signal transduction pathways.
- Gene Expression Regulation : It influences the expression levels of genes associated with disease processes .
Biological Activity and Case Studies
Research has demonstrated various biological activities associated with this compound:
Anticancer Activity
In a study evaluating a library of compounds for anticancer properties, derivatives similar to 4-fluoro-N-{3-[...]} showed significant cytotoxic effects against various cancer cell lines. Notably, compounds with similar structures exhibited IC50 values in the low micromolar range against prostate cancer cell lines LNCaP and PC-3, indicating potential as therapeutic agents .
Antiproliferative Effects
A series of related compounds were synthesized and tested for antiproliferative activity. One notable derivative demonstrated an IC50 value of 18 μM against LNCaP cells, with a downregulation rate of prostate-specific antigen (PSA) by approximately 46%, suggesting effective modulation of androgen receptor pathways .
Antibacterial Properties
Preliminary studies have indicated that compounds within this class may possess antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .
Q & A
Basic: What are the recommended synthetic routes for 4-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
Pyrrole Core Formation : Condensation of 4-fluorophenyl sulfonyl chloride with a substituted pyrrole precursor under anhydrous conditions (e.g., using DCM as a solvent and triethylamine as a base) .
Benzamide Coupling : Amidation via activation of 4-fluorobenzoic acid using carbodiimide reagents (e.g., EDC/HOBt) followed by reaction with the pyrrole intermediate .
Optimization : Key parameters include temperature control (0–25°C for amidation), catalyst selection (e.g., DMAP for acyl transfer), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Basic: What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- NMR : Use , , and NMR to confirm substituent positions. For example, the 4-fluorophenyl sulfonyl group shows distinct signals near -110 ppm .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (expected [M+H] ≈ 485.15 g/mol) and fragmentation patterns .
- FT-IR : Look for carbonyl (C=O stretch ~1680 cm) and sulfonyl (S=O stretch ~1350 cm) functional groups .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of fluorinated groups in this compound?
Methodological Answer:
Analog Synthesis : Prepare derivatives with varying fluorination patterns (e.g., mono-/di-fluoro, or trifluoromethyl substitutions) using Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
In Vitro Assays : Test analogs against target enzymes (e.g., bacterial PPTases) to correlate fluorine position with inhibitory potency (IC) .
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess interactions between fluorinated moieties and hydrophobic enzyme pockets .
Advanced: What experimental strategies address contradictions in solubility and stability data across different studies?
Methodological Answer:
- Solubility Profiling : Use a standardized protocol (e.g., shake-flask method in PBS, DMSO, or ethanol) at 25°C. Note discrepancies due to polymorphic forms .
- Stability Testing : Conduct accelerated degradation studies under varying pH (1–13), temperature (40–60°C), and light exposure. Monitor via HPLC to identify degradation products .
- Data Harmonization : Cross-validate results using orthogonal techniques (e.g., NMR for purity, LC-MS for degradation pathways) .
Advanced: How can researchers design experiments to assess enantiomeric purity and its impact on biological activity?
Methodological Answer:
Chiral Separation : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to resolve enantiomers .
Circular Dichroism (CD) : Compare CD spectra of isolated enantiomers to confirm optical activity .
Biological Evaluation : Test individual enantiomers in enzyme inhibition assays (e.g., fluorescence-based PPTase assays) to correlate configuration with activity .
Basic: What are the solubility and formulation challenges for this compound in preclinical studies?
Methodological Answer:
- Solubility Enhancement : Use co-solvents (e.g., Cremophor EL/PEG 400) or nanoformulation (liposomes) to improve aqueous solubility .
- Formulation Screening : Conduct DOE (Design of Experiments) to optimize parameters like particle size (via dynamic light scattering) and zeta potential .
Advanced: How can computational methods predict metabolic pathways and potential toxicity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
